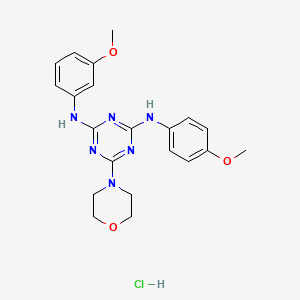

![molecular formula C19H21NO6S B2547937 Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 300826-15-7](/img/structure/B2547937.png)

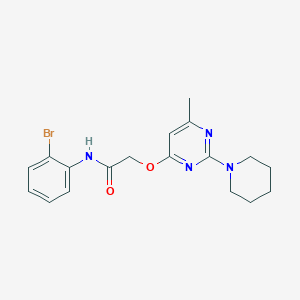

Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is not directly discussed in the provided papers. However, the papers do mention related compounds which can provide insight into the chemical behavior and properties that might be expected from the compound . For instance, paper discusses three methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds, which share a similar methoxy substitution pattern and diethyl dicarboxylate moiety. This suggests that the compound of interest may also exhibit hydrogen bonding networks due to the presence of methoxy groups and carbonyl oxygen atoms.

Synthesis Analysis

While the exact synthesis of Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is not described, paper provides information on the reaction of diethyl 1-acylamino-2,2-dichloroethenylphosphonates with amino acid esters. This reaction leads to the formation of N-substituted derivatives of 5-amino-4-diethoxyphosphoryloxazol. This suggests that similar acylamino compounds could potentially be synthesized through reactions involving acylamino precursors and appropriate esters under controlled conditions.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups that could influence its three-dimensional conformation. Based on the related compounds in paper , it can be inferred that the methoxy and carbonyl groups could participate in hydrogen bonding, which would affect the molecular geometry and potentially the crystal packing of the compound.

Chemical Reactions Analysis

The chemical reactions of Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate are not detailed in the provided papers. However, the behavior of similar compounds under acidic and alkaline conditions is discussed in paper , where the derivatives of 5-amino-4-diethoxyphosphoryloxazol were investigated. This indicates that the compound of interest might also have interesting reactivity in different pH environments, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the structural features present in the related compounds discussed in papers and suggest that Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate would exhibit properties typical of organic esters and amides, such as solubility in organic solvents, potential for hydrogen bonding, and reactivity towards nucleophiles and electrophiles.

Scientific Research Applications

Synthesis and Characterization

- Research has been conducted on the synthesis and reactions of various imidazole-2,4-dicarboxylic acid derivatives, showcasing the chemical versatility and potential application of related compounds in synthesizing novel molecules with potential pharmacological properties (Brown, Shaw, & Durant, 1983). The synthesis processes often involve reactions with p-methoxybenzylamine, highlighting the relevance of methoxybenzoyl groups in chemical synthesis.

Pharmacological Potential

- A study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives showed potential in vitro cytotoxic activity against cancer cells, indicating the therapeutic potential of molecules containing methoxyphenyl groups (Hassan, Hafez, & Osman, 2014). This underscores the importance of such compounds in developing new cancer treatments.

Corrosion Inhibition

- The synthesis and study of α-aminophosphonates, including compounds with (4-methoxyphenyl)methyl phosphonate groups, demonstrated significant inhibition of mild steel corrosion in hydrochloric acid. This suggests applications in industrial processes, particularly in materials protection and maintenance (Gupta et al., 2017).

properties

IUPAC Name |

diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-5-25-18(22)14-11(3)15(19(23)26-6-2)27-17(14)20-16(21)12-7-9-13(24-4)10-8-12/h7-10H,5-6H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDJFNJENINPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

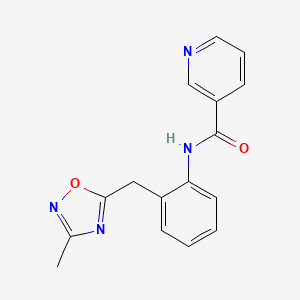

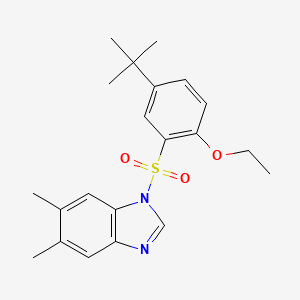

![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)

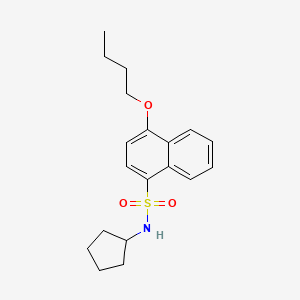

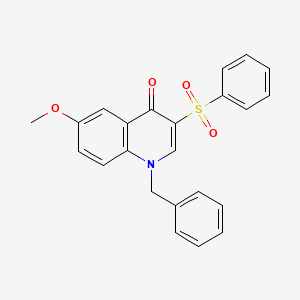

![tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2547861.png)

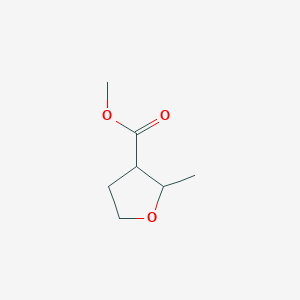

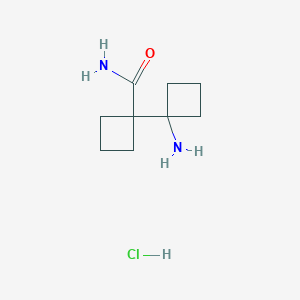

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)

![4-(dipropylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547875.png)